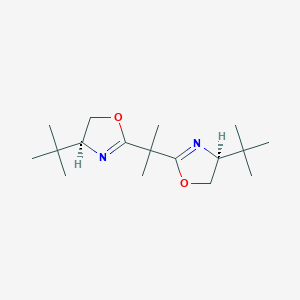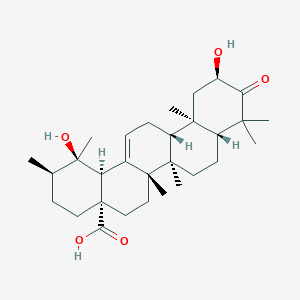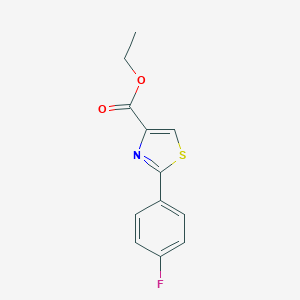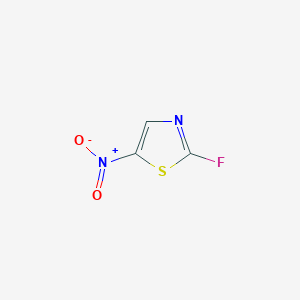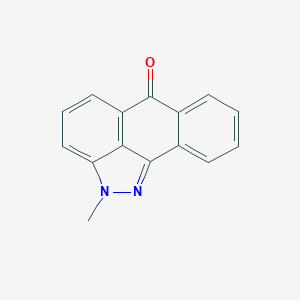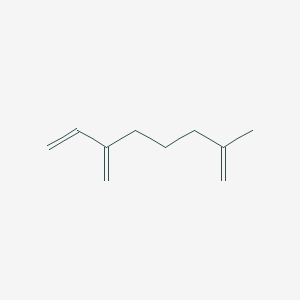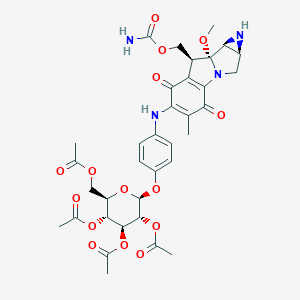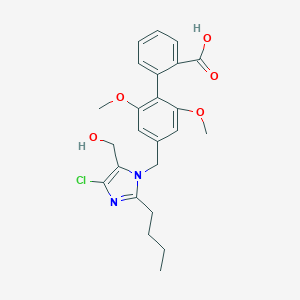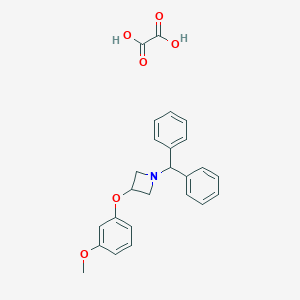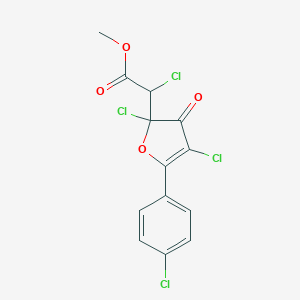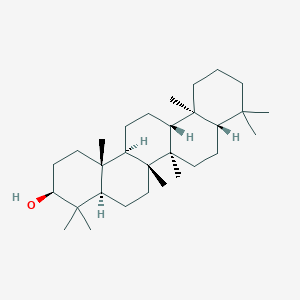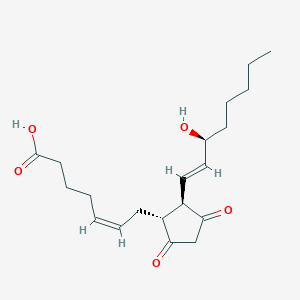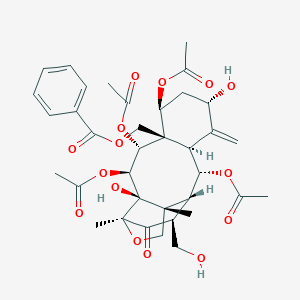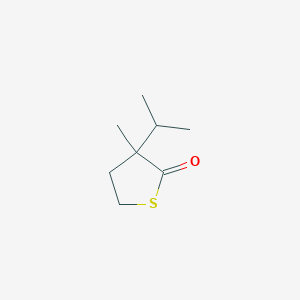
4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one, also known as DIMT, is a chemical compound with potential applications in scientific research. It is a thiophene derivative that has been synthesized and studied for its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes. It has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemische Und Physiologische Effekte
Studies have shown that 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one has a range of biochemical and physiological effects. It has been found to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one has been shown to reduce inflammation and pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one in lab experiments is its potential as a new antibiotic or anti-inflammatory agent. However, there are also limitations to its use. For example, the synthesis of 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one can be challenging and may require specialized equipment. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one. One area of interest is the development of new antibiotics based on the structure of 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of pain and inflammation. Finally, more research is needed to explore the potential side effects of 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one and its safety for use in humans.
Conclusion:
In conclusion, 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one is a chemical compound with potential applications in scientific research. Its synthesis method has been reported in the literature, and it has been studied for its antibacterial, antifungal, anti-inflammatory, and analgesic effects. While there are limitations to its use, such as the need for specialized equipment for synthesis, there are also many future directions for research on 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one, including the development of new antibiotics and further exploration of its potential applications in the treatment of pain and inflammation.
Synthesemethoden
The synthesis of 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one involves the reaction of 2-bromo-1-(isopropylthio)ethanone with methylmagnesium bromide in diethyl ether. The resulting product is then treated with hydrochloric acid to yield 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one. This synthesis method has been reported in the literature and has been used to produce 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one for research purposes.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one has been studied for its potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one has been found to have anti-inflammatory and analgesic effects, which could be useful in the treatment of pain and inflammation.
Eigenschaften
CAS-Nummer |
132462-15-8 |
|---|---|
Produktname |
4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one |
Molekularformel |
C8H14OS |
Molekulargewicht |
158.26 g/mol |
IUPAC-Name |
3-methyl-3-propan-2-ylthiolan-2-one |
InChI |
InChI=1S/C8H14OS/c1-6(2)8(3)4-5-10-7(8)9/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
UCHYWPZVYRMTQC-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CCSC1=O)C |
Kanonische SMILES |
CC(C)C1(CCSC1=O)C |
Synonyme |
2(3H)-Thiophenone,dihydro-3-methyl-3-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



